molecular formula C14H15N5O5S2 B2718224 methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034333-25-8

methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2718224
CAS RN: 2034333-25-8
M. Wt: 397.42
InChI Key: NZIMRGSIBVTEFE-UHFFFAOYSA-N
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Description

Methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H15N5O5S2 and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anticancer Activity: Indole derivatives have attracted attention as potential anticancer agents. Their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression makes them promising candidates for cancer therapy .

b. Antimicrobial Properties: Indoles exhibit antimicrobial activity against bacteria, fungi, and other pathogens. Researchers have explored their potential as novel antibiotics and antifungal agents .

c. Treatment of Disorders: Indole derivatives have been investigated for their therapeutic effects on various disorders, including neurological conditions, inflammation, and metabolic diseases. For instance, they may modulate neurotransmitter systems and alleviate neurodegenerative diseases .

1H-1,2,3-Triazole Analogs

While not directly related to indoles, 1H-1,2,3-triazole derivatives are another class of compounds with diverse applications. They find use in industrial contexts such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

1,3-Diazole Derivatives

Although not indole-specific, 1,3-diazole derivatives share some similarities in biological activity. These compounds exhibit antibacterial, antitumor, anti-inflammatory, and antioxidant properties. They have potential applications in drug development and disease treatment .

Molecular Docking Studies

Researchers often perform molecular docking studies to predict the binding affinity of compounds to specific protein targets. Investigating the interactions between “methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate” and relevant proteins could provide insights into its pharmacological effects .

Indole-3-Acetic Acid (Plant Hormone)

Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone. Although not directly related to the compound , it highlights the diverse biological roles of indole derivatives .

properties

IUPAC Name

methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S2/c1-3-19-8-9(6-15-19)13-17-11(24-18-13)7-16-26(21,22)10-4-5-25-12(10)14(20)23-2/h4-6,8,16H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIMRGSIBVTEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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